Venlafaxine Besylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of venlafaxine besylate involves several steps, starting from the basic structure of venlafaxine. The key steps include:
Formation of the Intermediate: The initial step involves the reaction of 1-(2-dimethylamino-1-(4-methoxyphenyl)ethyl)cyclohexanol with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate compound.
Purification: The intermediate is then purified through crystallization or other suitable methods to obtain the desired purity.
Formation of the Final Product: The purified intermediate is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: Industrial purification techniques such as recrystallization, filtration, and drying are employed to ensure the final product meets the required specifications.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Venlafaxine besylate undergoes various chemical reactions, including:
Oxidation: Venlafaxine can be oxidized to form its active metabolite, O-desmethylvenlafaxine (ODV).
Reduction: Reduction reactions can convert venlafaxine back to its parent compound.
Substitution: Substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
O-desmethylvenlafaxine (ODV): Formed through oxidation.
Desvenlafaxine: Another active metabolite formed through demethylation.
Scientific Research Applications
Venlafaxine besylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving SNRI mechanisms and interactions.
Biology: Research on this compound helps understand its effects on neurotransmitter systems and its role in treating psychiatric disorders.
Medicine: It is extensively studied for its efficacy and safety in treating various mental health conditions.
Industry: this compound is used in the pharmaceutical industry for the development of antidepressant medications
Mechanism of Action
Venlafaxine besylate works by inhibiting the reuptake of two key neurotransmitters in the brain: serotonin and norepinephrine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The primary molecular targets are the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking these transporters, this compound potentiates the activity of serotonin and norepinephrine, leading to its antidepressant effects .
Comparison with Similar Compounds
Desvenlafaxine: An active metabolite of venlafaxine with similar pharmacological properties.
Duloxetine: Another SNRI used for the treatment of depression and anxiety.
Milnacipran: An SNRI used primarily for the treatment of fibromyalgia
Comparison:
Venlafaxine vs. Desvenlafaxine: Both compounds have similar mechanisms of action, but desvenlafaxine is a direct metabolite of venlafaxine and may have a more predictable pharmacokinetic profile.
Venlafaxine vs. Duloxetine: While both are SNRIs, duloxetine is also approved for the treatment of chronic pain conditions such as fibromyalgia and diabetic neuropathy.
Venlafaxine vs. Milnacipran: Milnacipran is more commonly used for fibromyalgia, whereas venlafaxine is primarily used for depression and anxiety
Properties
CAS No. |
609345-58-6 |
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Molecular Formula |
C23H33NO5S |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
benzenesulfonic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H27NO2.C6H6O3S/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;7-10(8,9)6-4-2-1-3-5-6/h7-10,16,19H,4-6,11-13H2,1-3H3;1-5H,(H,7,8,9) |
InChI Key |
PTEFWGKCGCNHDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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